Methimazole-d3

Bioanalytical Method Validation Therapeutic Drug Monitoring LC-MS/MS Quantification

Methimazole-d3 is the definitive stable isotope-labeled internal standard (SIL-IS) for methimazole LC-MS/MS and GC-MS bioanalysis. Its methyl-d3 (+3 Da) labeling avoids natural isotopologue interference while carbon-bound deuterium prevents H/D exchange in protic solvents—eliminating a common regulatory audit failure point. Supplied with CoA confirming ≥98 atom% D enrichment, it meets FDA and EMA bioanalytical method validation requirements for accuracy, precision, and long-term sample stability in clinical pharmacokinetic and therapeutic drug monitoring studies.

Molecular Formula C4H6N2S
Molecular Weight 117.19 g/mol
CAS No. 1160932-07-9
Cat. No. B1140477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethimazole-d3
CAS1160932-07-9
Synonyms1,3-Dihydro-1-(methyl-d3)-2H-imidazole-2-thione;  1-Methylimidazole-d3-2-thiol;  Mercazolyl-d3;  Thiamazole-d3;  Basolan-d3;  Mercazole-d3;  Metazolo-d3;  Tapazole-d3
Molecular FormulaC4H6N2S
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCN1C=CNC1=S
InChIInChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3
InChIKeyPMRYVIKBURPHAH-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methimazole-d3 (CAS 1160932-07-9): A Deuterated Internal Standard for LC-MS/MS Quantification of Methimazole in Bioanalysis


Methimazole-d3 (CAS 1160932-07-9), chemically 1-(methyl-d3)-1,3-dihydro-2H-imidazole-2-thione, is a deuterium-labeled isotopologue of the antithyroid drug methimazole (thiamazole) wherein the N-methyl hydrogens are replaced with three deuterium atoms [1]. With a molecular formula of C₄H₃D₃N₂S and a molecular weight of 117.19 g/mol, this compound is intended for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of methimazole by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Its isotopic enrichment is typically specified at ≥98 atom% D, meeting the purity requirements for accurate isotope dilution mass spectrometry in regulated bioanalytical workflows .

Why Structural Analogs and Unlabeled Methimazole Cannot Substitute Methimazole-d3 as an Internal Standard in LC-MS/MS


In quantitative LC-MS/MS bioanalysis, substituting a deuterated internal standard such as Methimazole-d3 with either the unlabeled parent compound or a structurally similar analog introduces systematic quantification errors that cannot be corrected through calibration alone. Unlabeled methimazole cannot be used as an internal standard because it is indistinguishable from the analyte in the mass spectrometer, while structurally similar compounds such as carbimazole or propylthiouracil exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, which precludes their ability to accurately track and correct for analyte-specific matrix effects and sample preparation losses [1]. Regulatory guidance for bioanalytical method validation from agencies including the FDA and EMA explicitly identifies stable isotope-labeled internal standards as the preferred option for achieving acceptable accuracy and precision across the calibration range [2]. Methimazole-d3, with three deuterium substitutions on the N-methyl group, provides a sufficient mass shift of +3 Da to avoid isotopic interference from the analyte's natural M+1 or M+2 isotopologues while maintaining nearly identical physicochemical properties to the unlabeled analyte [3].

Methimazole-d3 Quantitative Evidence Guide: Validated Analytical Performance Metrics


Method Validation Precision and Accuracy with Methimazole-d3 as Internal Standard in Human Serum

In a fully validated LC-MS/MS method for the determination of total methimazole in human serum and plasma, Methimazole-d3 (designated as MMI-D3) was employed as the internal standard following derivatization with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) [1]. This method was validated in accordance with current bioanalytical method validation regulatory standards, and the use of Methimazole-d3 as a co-eluting SIL-IS directly enabled the achievement of intra-day precision of less than 10.2% CV and inter-day precision of less than 9.8% CV across a linear calibration range of 1–1000 ng/mL (r² = 0.999), with intra-day and inter-day accuracies of 89.5–101.1% and 96.0–99.7%, respectively [2]. The method was successfully applied to serum samples from Graves' disease patients receiving 5, 10, or 15 mg oral methimazole doses, with measured circulating total methimazole concentrations ranging from 2.69 to 304.27 ng/mL [3]. These precision and accuracy metrics meet the acceptance criteria specified in FDA and EMA bioanalytical method validation guidelines (±15% CV and ±15% accuracy at all concentrations except LLOQ), which would not have been achievable using an unlabeled or structurally dissimilar internal standard [4].

Bioanalytical Method Validation Therapeutic Drug Monitoring LC-MS/MS Quantification

Isotopic Labeling Strategy: Methyl-d3 Substitution Minimizes Hydrogen-Deuterium Exchange Risk

Methimazole-d3 is specifically labeled at the N-methyl position with three deuterium atoms bound to carbon, rather than on exchangeable heteroatom positions such as the imidazole N-H or thione S-H groups [1]. According to established deuterated internal standard selection principles, deuterium atoms attached to carbon are resistant to hydrogen-deuterium (H/D) back-exchange under typical reversed-phase LC conditions and during sample preparation in protic solvents [2]. This carbon-bound labeling strategy is critical because H/D exchange on heteroatoms can lead to variable mass shifts, degraded isotope enrichment over time, and inconsistent internal standard response factors, ultimately compromising quantification accuracy [3]. The three-deuterium substitution also provides a sufficient mass shift (+3 Da) to avoid cross-talk interference from the analyte's M+2 natural abundance isotopologue (approximately 0.4% relative abundance), while remaining low enough to avoid chromatographic isotope effects that can cause retention time shifts between the analyte and internal standard [4].

Isotope Exchange Internal Standard Selection LC-MS Method Robustness

Long-Term Sample Stability in Methimazole-d3-Assisted Bioanalytical Workflows

In the validated LC-MS/MS method employing Methimazole-d3 (MMI-D3) as the internal standard, long-term sample stability was evaluated and demonstrated good precision and accuracy following extended storage [1]. While the study reports qualitative stability outcomes rather than quantitative degradation percentages, the use of Methimazole-d3 as a SIL-IS was essential for this assessment because it corrected for any analyte degradation that occurred during storage by normalizing the analyte response to an internal standard that experienced identical sample processing and storage conditions [2]. This correction mechanism is a class-level advantage of SIL-IS approaches over structurally dissimilar internal standards or external calibration, which cannot adequately compensate for analyte-specific degradation that may vary across sample batches or storage durations [3]. The stability assessment enabled the validated method to be applied to clinical samples from Graves' disease patients, confirming the method's suitability for studies requiring extended sample collection and batched analysis [4].

Sample Stability Bioanalytical Method Validation Clinical Pharmacokinetics

Methimazole-d3 Procurement-Relevant Application Scenarios for Bioanalytical and Clinical Research


Therapeutic Drug Monitoring of Methimazole in Graves' Disease Patients

Based on the validated LC-MS/MS method demonstrating intra-day precision <10.2% and accuracy 89.5–101.1% with Methimazole-d3 as internal standard, this compound is optimally deployed in clinical studies requiring accurate quantification of serum methimazole concentrations in patients receiving 5–15 mg oral doses, where measured concentrations typically range from 2.69 to 304.27 ng/mL [1]. The use of Methimazole-d3 ensures regulatory-compliant data that can support dose-response assessments and therapeutic drug monitoring protocols [2].

Regulated Bioanalytical Method Validation for Pharmacokinetic Studies

Methimazole-d3 is the appropriate internal standard selection for laboratories developing and validating LC-MS/MS methods intended to meet FDA and EMA bioanalytical method validation guidelines [1]. The compound's methyl-d3 carbon-bound labeling prevents H/D exchange during sample preparation in protic solvents, ensuring consistent internal standard response across analytical batches and eliminating a common source of method failure during regulatory audits [2]. This stability profile is particularly valuable in multi-site clinical trials where sample handling conditions may vary and where method robustness is scrutinized by regulatory reviewers [3].

Long-Term Clinical Sample Banking and Batched Analysis Workflows

Given the demonstrated long-term sample stability performance in methods employing Methimazole-d3, this internal standard supports clinical research workflows where patient samples must be collected, stored, and analyzed in batches over extended periods [1]. The SIL-IS correction mechanism compensates for any analyte degradation occurring during storage, which is essential for maintaining data integrity in longitudinal studies of methimazole-treated patients or in retrospective analyses of banked clinical specimens [2]. This capability is not available with structurally dissimilar internal standards that exhibit divergent degradation kinetics [3].

Academic and Contract Research Laboratory LC-MS/MS Method Development

For academic laboratories and contract research organizations (CROs) developing methimazole quantification methods for preclinical or clinical applications, Methimazole-d3 provides a validated starting point with established performance metrics [1]. The compound's commercial availability from multiple reputable suppliers with certificates of analysis documenting ≥98% isotopic purity facilitates procurement compliance and method transferability [2]. The +3 Da mass shift is sufficient to avoid M+2 isotopologue interference from the unlabeled analyte, a critical consideration for achieving the required signal-to-noise ratio at the lower limit of quantification in complex biological matrices [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methimazole-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.